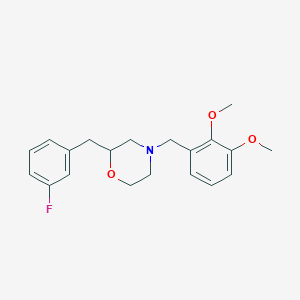![molecular formula C16H15N3O5 B6120483 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)
3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as ANPA, is a chemical compound that has been widely used in scientific research. It is a synthetic peptide that belongs to the class of amino acid derivatives and has a molecular formula of C16H15N3O5.
Mecanismo De Acción
3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid functions as a protease substrate by mimicking the natural substrate of the enzyme. When the enzyme cleaves the peptide bond in 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid, it releases a chromophore that can be detected using spectroscopic methods. This allows researchers to monitor the activity of the enzyme in real-time.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of proteases in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has also been used to study the mechanisms of protein degradation and the regulation of protein turnover.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid is its versatility. It can be used to study a wide range of proteases and is compatible with a variety of spectroscopic methods. However, 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has some limitations as well. It is not a natural substrate of proteases and may not accurately reflect the activity of the enzyme in vivo. Additionally, 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid can be expensive and difficult to synthesize.
Direcciones Futuras
There are several future directions for research involving 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid. One area of interest is the development of new protease substrates that are more accurate and reliable than 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid. Another area of interest is the use of 3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for further research into the mechanisms of protein degradation and the regulation of protein turnover.
Métodos De Síntesis
3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-nitrophenylpropanoic acid with aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid has been used extensively in scientific research as a tool for studying protein-protein interactions. It is commonly used in the synthesis of peptide substrates for proteases and has been used to study the activity of various enzymes such as caspases, matrix metalloproteinases, and cathepsins.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-3-(phenylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-15(21)10-14(11-5-4-8-13(9-11)19(23)24)18-16(22)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,20,21)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPPEXCJAXJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-3-[(phenylcarbamoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)

![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6120434.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)
![1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6120448.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6120454.png)
![ethyl 5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6120455.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopentylacetyl)-3-piperidinyl]propanamide](/img/structure/B6120462.png)


![1-[3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6120492.png)
![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)